molecular formula C11H12O3 B12448316 3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid

3-(4-Methoxy-2-methylphenyl)prop-2-enoic acid

Cat. No.: B12448316
M. Wt: 192.21 g/mol
InChI Key: HVNASBISFFIKCQ-UHFFFAOYSA-N
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Description

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid is an organic compound belonging to the class of cinnamic acids It is characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring, which influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 4-methoxy-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds as follows:

    Condensation Reaction: 4-methoxy-2-methylbenzaldehyde reacts with malonic acid in the presence of a base such as sodium ethoxide to form the intermediate product.

    Decarboxylation: The intermediate undergoes decarboxylation upon heating to yield (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride as a reducing agent.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 3-(4-methoxy-2-methylphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of various compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)prop-2-enoic acid: Lacks the methyl group on the phenyl ring.

    (2E)-3-(4-methylphenyl)prop-2-enoic acid: Lacks the methoxy group on the phenyl ring.

    (2E)-3-(4-hydroxy-2-methylphenyl)prop-2-enoic acid: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both methoxy and methyl groups on the phenyl ring of (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid imparts unique chemical properties and reactivity compared to similar compounds. These substituents can influence the compound’s electronic distribution, steric effects, and overall reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(4-methoxy-2-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)

InChI Key

HVNASBISFFIKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C=CC(=O)O

Origin of Product

United States

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